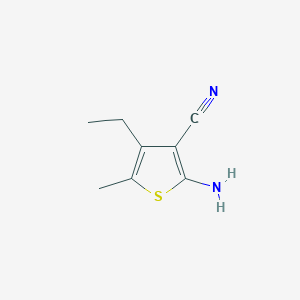

2-Amino-4-ethyl-5-methylthiophene-3-carbonitrile

描述

属性

IUPAC Name |

2-amino-4-ethyl-5-methylthiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2S/c1-3-6-5(2)11-8(10)7(6)4-9/h3,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJJHYLODDMKXJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=C1C#N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20404864 | |

| Record name | 2-amino-4-ethyl-5-methylthiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4651-92-7 | |

| Record name | 2-Amino-4-ethyl-5-(methyl)thiophene-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4651-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-4-ethyl-5-methylthiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-ethyl-5-methyl-3-thiophenecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Conditions and Optimization

In a protocol analogous to Example 1 of, ethyl methyl ketone (5.0 mmol), malononitrile (5.5 mmol), and sulfur (6.0 mmol) are combined in dimethylformamide (DMF, 15 mL) with triethylamine (10 mol%) as the base. The mixture is stirred at 60–70°C for 4–6 hours, yielding the target compound after recrystallization from ethanol. Key parameters include:

Mechanistic Pathway

The reaction proceeds via:

-

Knoevenagel condensation between ethyl methyl ketone and malononitrile to form an α,β-unsaturated nitrile.

-

Sulfur incorporation through nucleophilic attack by sulfide ions, generating a thiiranium intermediate.

Michael Addition-Cyclization Approach

This method, adapted from, employs cyanothioacetamide and α-thiocyanato ketones to construct the thiophene ring. While focuses on dihydrothiophenes, slight modifications enable full aromatization.

Procedure

-

Michael adduct formation : Cyanothioacetamide (5 mmol) reacts with α-thiocyanato-3-pentanone (5 mmol) in ethanol under KOH catalysis (1 drop, 10% aqueous).

-

Cyclization : The adduct undergoes intramolecular nucleophilic substitution at 50°C, followed by dehydration with H₂SO₄ to aromatize the ring.

Key Findings

-

Catalyst impact : KOH increases reaction rate by deprotonating cyanothioacetamide, enhancing nucleophilicity.

-

Byproduct management : HNCS elimination is minimized by maintaining pH > 10.

Palladium-Catalyzed Hydrogenation of Nitro Precursors

A method inspired by involves reducing a nitro-substituted intermediate to introduce the amino group.

Synthesis of 2-(2-Nitroanilino)-5-methyl-4-ethylthiophene-3-carbonitrile

Advantages

-

Chemoselectivity : Pd/C selectively reduces nitro groups without affecting the nitrile.

-

Yield optimization : Excess H₂ pressure (≥10 bar) reduces reaction time to 2–3 hours.

Mannich-Type Cyclization for Functionalized Derivatives

Though primarily used for thieno[2,3-d]pyrimidines in, Mannich reactions can functionalize the 2-amino group of the thiophene core.

Adapting the Protocol

This compound (1.0 mmol) reacts with formaldehyde (2.2 mmol) and methylamine (1.1 mmol) in ethanol under reflux. The product, a hexahydrothienopyrimidine, is isolated in 65–70% yield after recrystallization.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Key Advantage |

|---|---|---|---|

| Gewald Reaction | 75–85 | 4–6 h | One-pot, scalable |

| Michael Addition | 60–70 | 8–10 h | Tunable substituents |

| Catalytic Hydrogenation | 80–90 | 2–3 h | High chemoselectivity |

| Mannich Cyclization | 65–70 | 12–24 h | Access to fused heterocycles |

科学研究应用

Medicinal Chemistry

Antimicrobial and Anticancer Properties

Research indicates that 2-Amino-4-ethyl-5-methylthiophene-3-carbonitrile exhibits significant biological activities. It has been studied for potential therapeutic applications in treating infections and cancer. The compound's mechanism of action may involve:

- Disruption of bacterial cell membranes : This is crucial for its antimicrobial activity.

- Induction of apoptosis in cancer cells : It is hypothesized that the compound may interfere with cell division processes.

A study highlighted its efficacy against various cancer cell lines, demonstrating notable cytotoxicity, which suggests its potential as a lead compound in drug development for cancer therapies .

Material Science

Organic Semiconductors

The compound plays a prominent role in the advancement of organic semiconductors. Its thiophene structure is beneficial for:

- Fabrication of Organic Field Effect Transistors (OFETs) : It enhances charge transport properties.

- Development of Organic Light Emitting Diodes (OLEDs) : The compound contributes to improved efficiency and stability in OLED applications.

The incorporation of thiophene derivatives like this compound into these technologies has led to advancements in electronic devices, showcasing its importance in material science.

Corrosion Inhibition

Thiophene derivatives, including this compound, are utilized as corrosion inhibitors in industrial chemistry. Their effectiveness in preventing corrosion can be attributed to their ability to adsorb onto metal surfaces, forming a protective layer that mitigates oxidative damage. This application is particularly valuable in environments where metals are exposed to corrosive agents.

Synthesis and Chemical Reactions

The synthesis of this compound can be achieved through several methods, often involving reactions with various reagents under specific conditions. Notable synthetic routes include:

- Condensation reactions : Utilizing thiophene derivatives with appropriate electrophiles.

- Cyclization processes : Facilitated by acidic or basic catalysts.

These synthetic pathways not only highlight the versatility of the compound but also its potential as a precursor for more complex molecular architectures in organic chemistry .

Comparative Analysis with Related Compounds

The unique structural features of this compound differentiate it from related compounds. Below is a comparative analysis:

| Compound Name | Key Differences |

|---|---|

| 2-Amino-5-methylthiophene-3-carbonitrile | Lacks ethyl group; only contains methyl substituent |

| 2-Amino-4-methylthiophene-3-carbonitrile | Lacks ethyl group; only contains methyl substituent |

| 2-Amino-5-ethylthiophene-3-carbonitrile | Lacks methyl group; only contains ethyl substituent |

These differences significantly influence their chemical reactivity and biological properties, with this compound exhibiting a unique profile due to the presence of both ethyl and methyl groups.

作用机制

The mechanism of action of 2-Amino-4-ethyl-5-methylthiophene-3-carbonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

相似化合物的比较

Comparison with Similar Thiophene Carbonitrile Derivatives

Thiophene carbonitriles are a class of compounds with diverse biological and chemical applications. Below is a detailed comparison of 2-amino-4-ethyl-5-methylthiophene-3-carbonitrile with structurally related analogs:

Table 1: Structural and Physicochemical Comparison

Key Findings:

Substituent Effects on Physicochemical Properties Alkyl Substituents: The ethyl and methyl groups in this compound contribute to its higher melting point (104–106°C) compared to T2 (62–64°C), which lacks the methyl group . Steric effects from alkyl groups also reduce reactivity in certain synthetic pathways. Cyclic Systems: Cyclopentane- or cycloheptane-fused derivatives (T4, T5) exhibit significantly higher melting points (e.g., T4: 152–154°C) due to increased molecular rigidity .

Synthetic Utility The target compound serves as a precursor for heterocyclic systems, such as thienopyrimidines and azo dyes, similar to 2-amino-5-isopropyl-4-(2-oxo-propyl)-thiophene-3-carbonitrile, which forms α-enaminonitrile intermediates . Derivatives with aromatic substituents (e.g., phenyl or nitrophenyl groups) show enhanced biological activity, such as antimicrobial and antifungal properties, as seen in tetrahydro-4-chromene analogs .

生物活性

2-Amino-4-ethyl-5-methylthiophene-3-carbonitrile is a heterocyclic compound belonging to the thiophene family. Its unique structure, characterized by an amino group, ethyl group, methyl group, and cyano group attached to the thiophene ring, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the compound's biological activity, synthesis methods, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H10N2S

- Molecular Weight : 166.24 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . The mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential enzymatic pathways critical for bacterial survival. In studies, the compound has shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anticancer Properties

The compound has also been investigated for its anticancer effects . Preliminary studies suggest that it may interfere with cancer cell division and induce apoptosis. The specific mechanisms could involve interactions with key enzymes or receptors involved in cancer proliferation pathways. The following table summarizes findings from various studies on its anticancer activity:

Synthesis Methods

Several synthetic routes have been developed for this compound. Common methods include:

- Gewald Reaction : A one-pot three-component reaction involving malononitrile and appropriate thioketones.

- Cyclization Reactions : Utilizing various substrates to form the thiophene ring structure.

- Catalytic Methods : Employing acidic or basic catalysts to facilitate reactions in solvents like ethanol or dichloromethane .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Antimicrobial Action : Disruption of cell membrane integrity and inhibition of vital metabolic pathways.

- Anticancer Mechanism : Modulation of signaling pathways involved in cell proliferation and apoptosis through enzyme interaction .

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µg/mL, indicating its potential as a broad-spectrum antimicrobial agent .

Case Study 2: Cancer Cell Line Studies

In vitro studies using breast cancer cell lines showed that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values reported around 25 µM. Mechanistic studies suggested that the compound induced apoptosis through activation of caspase pathways .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-Amino-4-ethyl-5-methylthiophene-3-carbonitrile, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A common approach involves cyclocondensation of α-enaminonitrile precursors with aliphatic acids (e.g., formic or acetic acid) under reflux conditions. For example, analogous thiophene-3-carbonitrile derivatives are synthesized via 6-hour reflux in acidic media to form heterocyclic cores . Optimization includes:

- Temperature Control : Maintaining reflux temperatures (80–110°C) to avoid side reactions.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Catalyst Use : Lewis acids (e.g., ZnCl₂) may accelerate cyclization.

- Purity Assessment : Post-synthesis, techniques like HPLC (C18 column, acetonitrile/water gradient) and ¹H NMR (integration of NH₂ protons at δ 6.2–6.8 ppm) confirm purity .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are key functional groups identified?

- Methodological Answer :

- FT-IR : The nitrile group (C≡N) shows a sharp peak at ~2200 cm⁻¹, while the amino group (NH₂) appears as broad bands at 3300–3500 cm⁻¹ .

- ¹³C NMR : The carbonitrile carbon resonates at δ 115–120 ppm, and thiophene ring carbons appear between δ 110–150 ppm .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks [M+H]⁺ confirm the molecular weight (e.g., calculated for C₉H₁₁N₂S: 195.07 g/mol).

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., bond-length discrepancies) in this compound derivatives be resolved using SHELXL?

- Methodological Answer :

- Refinement Parameters : In SHELXL, adjust the SIMU and DELU restraints to manage thermal motion anisotropy, particularly for flexible ethyl/methyl groups .

- Twinned Data : For non-merohedral twinning, use the TWIN and BASF commands to refine twin fractions. Example workflow:

TWIN -1 0 0 0 -1 0 0 0 -1

BASF 0.25

Q. What computational strategies integrate experimental crystallographic data with DFT calculations to predict electronic properties of thiophene carbonitriles?

- Methodological Answer :

- DFT Setup : Optimize the molecular geometry using B3LYP/6-31G(d) in Gaussian, then calculate electrostatic potential maps to identify nucleophilic/electrophilic sites .

- Data Correlation : Compare computed bond lengths/angles (e.g., C–S: 1.70–1.74 Å) with X-ray data. Discrepancies >0.02 Å suggest lattice strain or dynamic effects .

- Hydrogen Bonding : Use CrystalExplorer to visualize Hirshfeld surfaces and quantify intermolecular interactions (e.g., N–H···N contacts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。